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Compound of Interest

Compound Name: Lactose octaacetate

Cat. No.: B1139677 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Lactose octaacetate is a readily available and stable derivative of lactose, serving as a

versatile starting material in carbohydrate chemistry. Its peracetylated structure allows for

regioselective modifications, making it an excellent precursor for the synthesis of various

glycosyl donors. These donors are critical intermediates in the assembly of complex

oligosaccharides and glycoconjugates, which play pivotal roles in numerous biological

processes and are key targets in drug discovery and development. This document provides

detailed protocols for the preparation of lactose octaacetate and its subsequent conversion

into valuable glycosyl donors, including thioglycosides, glycosyl halides, and

trichloroacetimidates.

Data Presentation
The following tables summarize the quantitative data associated with the synthesis of lactose
octaacetate and its transformation into different glycosyl donors.

Table 1: Synthesis of β-D-Lactose Octaacetate
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Method Reagents Catalyst Time Yield (%) Reference

Conventional

Heating

Acetic

anhydride

Sodium

acetate
~45 min ~53-77% [1]

Microwave

Irradiation

Acetic

anhydride

Sodium

acetate
10-30 min 85-90% [2][3]

Table 2: Preparation of Glycosyl Donors from β-D-Lactose Octaacetate

Glycosyl
Donor

Key
Transformat
ion

Reagents
Catalyst/Pr
omoter

Typical
Yield (%)

Reference

Tolylthiolacto

side

Thioglycosyla

tion
p-Thiocresol

Triflic Acid

(TfOH)
~80% [1]

Hepta-O-

acetyl-α-

lactosyl

Bromide

Halogenation
HBr in Acetic

Acid
-

Good to

Excellent

Implied

from[1]

Hepta-O-

acetyl-β-

lactosyl

Trichloroaceti

midate

Anomeric

Deacetylation

& Imidation

1.

MgO/MeOH2.

CCl₃CN/K₂C

O₃

1. -2. K₂CO₃ Good
Adapted

from[4][5][6]

Experimental Protocols
Protocol 1: Synthesis of β-D-Lactose Octaacetate
(Conventional Heating)
This protocol describes the large-scale acetylation of α-lactose monohydrate.[1]

Materials:

α-Lactose monohydrate (100 g)

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://www.researchgate.net/publication/263579185_Observations_on_the_Preparation_of_b-Lactose_Octaacetate
https://biointerfaceresearch.com/wp-content/uploads/2021/12/20695837126.84538470.pdf
https://www.researchgate.net/publication/365450538_MICROWAVE-ASSISTED_SYNTHESIS_OF_LACTOSE_OCTAACETATES_AND_THEIR_APPLICATION_IN_A_COSMETIC_HAND_GEL
https://www.benchchem.com/product/b1139677?utm_src=pdf-body
https://www.researchgate.net/publication/263579185_Observations_on_the_Preparation_of_b-Lactose_Octaacetate
https://www.researchgate.net/publication/263579185_Observations_on_the_Preparation_of_b-Lactose_Octaacetate
https://pubmed.ncbi.nlm.nih.gov/11755907/
https://archivepp.com/storage/models/article/zOTf2ChwjNJGNIsGRqnnjZa4RqaokhnGY8M8eLj9EOdMHdSk8Iy8D2EZWaib/synthesis-of-carbohydrate-esters-and-investigation-reaction-of-phosphoryl-chloride-from-anomeric-p.pdf
https://facultystaff.urmia.ac.ir/HandlerJournal.ashx?CVID=125848&STID=266&file=Chemistry_Today_(JABBARI).pdf
https://www.benchchem.com/product/b1139677?utm_src=pdf-body
https://www.researchgate.net/publication/263579185_Observations_on_the_Preparation_of_b-Lactose_Octaacetate
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1139677?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Acetic anhydride (900 mL)

Anhydrous sodium acetate (25 g)

Ice-water mixture (2700 mL)

Dichloromethane (CH₂Cl₂)

Saturated aqueous sodium bicarbonate (NaHCO₃)

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

In a 2-L round-bottom flask, combine acetic anhydride and sodium acetate.

Heat the mixture to near boiling with stirring.

Gradually add α-lactose monohydrate to the hot mixture.

Continue heating and stirring for approximately 45 minutes after the addition of lactose is

complete. Monitor the reaction by TLC (10:1 CH₂Cl₂:acetone).

Pour the reaction mixture into a 4-L beaker containing the ice-water mixture and stir gently

overnight at room temperature.

Extract the aqueous mixture with dichloromethane.

Wash the organic layer with saturated aqueous NaHCO₃, then with water.

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced

pressure to yield the crude product.

Recrystallize from ethanol to obtain pure β-D-lactose octaacetate.

Protocol 2: Microwave-Assisted Synthesis of β-D-
Lactose Octaacetate
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This method provides a rapid and high-yielding synthesis of lactose octaacetate.[2][3]

Materials:

D-(+)-Lactose monohydrate (10.0 g, 0.029 mol)

Acetic anhydride (30 cm³, 0.27 mol)

Anhydrous sodium acetate (3.0 g, 0.036 mol)

Distilled water with ice

95% Ethanol

Procedure:

In a round-bottom flask, mix D-(+)-lactose monohydrate, acetic anhydride, and sodium

acetate.

Place the flask in a microwave reactor and irradiate at 700 W for 10 minutes.

Pour the hot reaction mixture into 200 cm³ of ice-cold distilled water and stir.

Allow the mixture to stand at 4 °C for 12 hours to precipitate the product.

Filter the white solid under vacuum and wash with distilled water.

Purify the crude product by recrystallization from 95% ethanol.

Dry the purified lactose octaacetate in a vacuum oven to a constant weight.

Protocol 3: Preparation of Hepta-O-acetyl-α-lactosyl
Bromide
This protocol is based on general procedures for the conversion of peracetylated sugars to

glycosyl bromides.

Materials:
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β-D-Lactose octaacetate

33% Hydrogen bromide in glacial acetic acid

Dichloromethane (CH₂Cl₂)

Ice-cold water

Saturated aqueous sodium bicarbonate (NaHCO₃)

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

Dissolve β-D-lactose octaacetate in a minimal amount of dichloromethane.

Cool the solution to 0 °C in an ice bath.

Slowly add a solution of 33% HBr in glacial acetic acid with stirring.

Allow the reaction to stir at room temperature and monitor by TLC until the starting material

is consumed.

Pour the reaction mixture into ice-cold water and extract with dichloromethane.

Wash the organic layer with ice-cold water, followed by cold saturated aqueous NaHCO₃,

and finally with water until the aqueous layer is neutral.

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced

pressure to yield crude hepta-O-acetyl-α-lactosyl bromide.

The product is typically used in the next step without further purification.

Protocol 4: Preparation of Hepta-O-acetyl-β-lactosyl
Trichloroacetimidate
This two-step protocol involves the selective anomeric deacetylation of lactose octaacetate
followed by trichloroacetimidation.
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Step 1: Anomeric Deacetylation of β-D-Lactose Octaacetate[6]

Materials:

β-D-Lactose octaacetate (1 mmol)

Magnesium oxide (MgO) (1 mmol)

Methanol (MeOH) (20 mL)

Saturated aqueous sodium bicarbonate (NaHCO₃)

Dichloromethane (CH₂Cl₂)

Procedure:

To a solution of β-D-lactose octaacetate in methanol, add magnesium oxide.

Reflux the mixture with stirring for 4-5 hours, monitoring the reaction by TLC (hexane/EtOAc

= 3:1).

For small-scale reactions, concentrate the mixture under reduced pressure and purify the

residue by column chromatography.

For larger-scale reactions, neutralize the mixture with saturated aqueous NaHCO₃ and

centrifuge.

Collect the liquid phase and extract with dichloromethane.

Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate to yield

hepta-O-acetyl-D-lactose.

Step 2: Trichloroacetimidation of Hepta-O-acetyl-D-lactose (Adapted from a general procedure

for a related lactose derivative[4])

Materials:

Hepta-O-acetyl-D-lactose
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Trichloroacetonitrile (CCl₃CN)

Potassium carbonate (K₂CO₃)

Anhydrous dichloromethane (CH₂Cl₂)

Procedure:

Dissolve the hepta-O-acetyl-D-lactose in anhydrous dichloromethane.

Add trichloroacetonitrile and potassium carbonate to the solution.

Stir the reaction mixture at room temperature under an inert atmosphere. Monitor the

reaction progress by TLC.

Upon completion, filter the reaction mixture to remove the solids.

Concentrate the filtrate under reduced pressure.

Purify the residue by column chromatography on silica gel to afford hepta-O-acetyl-β-lactosyl

trichloroacetimidate.
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Click to download full resolution via product page

Caption: Synthetic pathways from lactose to various glycosyl donors.

Experimental Workflow for Glycosyl Donor Preparation
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Caption: General workflow for the preparation of glycosyl donors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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